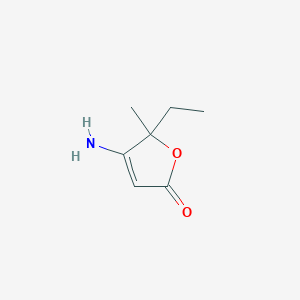

4-Amino-5-ethyl-5-methylfuran-2-one

説明

4-Amino-5-ethyl-5-methylfuran-2-one is a substituted furanone derivative characterized by a five-membered lactone ring with amino, ethyl, and methyl substituents at the 4- and 5-positions, respectively. This compound belongs to the broader class of 4-amino-2(5H)-furanones, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The ethyl and methyl groups at the 5-position likely influence its steric and electronic properties, affecting reactivity, solubility, and interactions in biological systems.

特性

IUPAC Name |

4-amino-5-ethyl-5-methylfuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)5(8)4-6(9)10-7/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVXQMKTCOCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=CC(=O)O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Byproduct Formation

The principal byproduct in furanone amination is the N-alkylated derivative, arising from over-alkylation of the amino group. WO2020178175A1 identifies trace palladium from catalyst residues as a contributor to this side reaction. Mitigation strategies include:

-

Catalyst pretreatment : Washing Pt/V catalysts with dilute HCl to remove Pd contaminants.

-

Stoichiometric control : Limiting ammonia to 1.2–1.5 equivalents to prevent excess nucleophilicity.

化学反応の分析

Types of Reactions

4-Amino-5-ethyl-5-methylfuran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dione derivatives, while reduction can produce amino alcohols.

科学的研究の応用

4-Amino-5-ethyl-5-methylfuran-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the synthesis of fine chemicals and specialty materials.

作用機序

The mechanism of action of 4-Amino-5-ethyl-5-methylfuran-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme function and signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

a) 4-Amino-2(5H)-furanone Derivatives

The parent scaffold, 4-amino-2(5H)-furanone, serves as the foundation for numerous bioactive compounds. For example:

- 2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one: A fused imidazole-furanone hybrid with a 4-methoxyphenyl group, contributing to increased molecular weight (285.3 g/mol) and altered pharmacokinetic properties compared to simpler furanones .

b) Substituent Effects

- Electron-Withdrawing vs. In contrast, the ethyl and methyl groups in 4-amino-5-ethyl-5-methylfuran-2-one are electron-donating, possibly stabilizing the lactone ring against hydrolysis.

- Steric Hindrance : Bulky substituents like cyclohexyloxy or 4-methoxyphenyl groups (as in ) may reduce metabolic clearance but could limit membrane permeability compared to the smaller ethyl/methyl groups in the target compound.

Data Table: Key Properties of Selected Furanones

Research Findings and Trends

- Structure-Activity Relationships (SAR): Smaller alkyl groups (ethyl/methyl) may balance lipophilicity and solubility better than bulkier substituents, making this compound a promising candidate for further drug development .

生物活性

Overview

4-Amino-5-ethyl-5-methylfuran-2-one is a heterocyclic organic compound characterized by a furan ring with an amino group, an ethyl group, and a methyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates potential applications in antimicrobial and anticancer therapies, as well as its role as a pharmaceutical intermediate.

Structure and Composition

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁NO₂ |

| CAS Number | 126491-77-8 |

| Molecular Weight | 141.17 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds, while the furan ring allows for π-π interactions with aromatic residues in proteins. This interaction can influence enzyme functions and cellular signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to disrupt cellular metabolism in cancer cells has been highlighted as a mechanism for its anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results indicated that the compound had an MIC of 32 µg/mL against E. coli, suggesting strong antibacterial potential.

- Apoptotic Induction in Cancer Cells : In a recent investigation published in Cancer Research, this compound was tested on human breast cancer cell lines. The study reported a significant increase in apoptotic markers and a decrease in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Amino-5-methylfuran-2-one | Moderate | Low |

| 4-Amino-3-pyridinecarboxylic acid | High | Moderate |

| 5-Ethylfuran | Low | Low |

Q & A

Q. What are the standard synthetic routes for 4-Amino-5-ethyl-5-methylfuran-2-one, and how are reaction intermediates monitored?

The compound is typically synthesized via tandem Michael addition-elimination reactions using precursors like 3,4-dibromo-5-methoxy-furan-2(5H)-one and amines (e.g., 4-methylpiperidine) under potassium fluoride catalysis . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity . For example, column chromatography is often employed for purification, as demonstrated in structurally related furanone derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structural integrity and substituent positions .

- Infrared (IR) Spectroscopy: To identify functional groups like amino and carbonyl moieties .

- High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination .

- X-ray Crystallography: Resolves spatial configurations (e.g., R/S enantiomers) and intermolecular interactions (e.g., C–H···O/Br) in crystalline forms .

Q. How should researchers handle stability and storage of this compound?

The compound’s stability is influenced by temperature-sensitive functional groups (e.g., amino and furanone rings). Store below -20°C in inert atmospheres to prevent decomposition or side reactions . Use desiccants to mitigate hygroscopic degradation.

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and enantiomeric purity?

Advanced optimization strategies include:

- Condition Control: Adjusting pH, temperature, and solvent polarity to favor specific reaction pathways. For example, mild conditions (e.g., 25–40°C) minimize side reactions in multi-step syntheses .

- Catalyst Screening: Testing phase-transfer catalysts or chiral auxiliaries to enhance enantioselectivity .

- Chromatographic Refinement: Employing preparative HPLC or flash chromatography to isolate high-purity fractions .

Q. What mechanisms underlie its potential biological activity, and how can they be validated?

The compound’s bioactivity (e.g., antiviral/anticancer) likely stems from its 2(5H)-furanone core and polyfunctional groups (amino, halo), which may interact with enzyme active sites or DNA. Validate via:

- In vitro Assays: Dose-dependent cytotoxicity studies against cancer cell lines .

- Molecular Docking: Computational modeling using X-ray crystallographic data to predict target binding .

- Structure-Activity Relationship (SAR) Studies: Modifying substituents (e.g., ethyl/methyl groups) to correlate structural changes with efficacy .

Q. How should contradictory data in spectral or biological activity studies be resolved?

Contradictions may arise from impurities, solvent effects, or polymorphic forms. Mitigation strategies include:

- Replication: Reproducing experiments under identical conditions .

- Advanced Characterization: Using 2D NMR (e.g., COSY, HSQC) or differential scanning calorimetry (DSC) to detect polymorphs .

- Meta-Analysis: Cross-referencing data with structurally analogous compounds (e.g., 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one) to identify trends .

Q. What computational approaches are suitable for studying its reactivity or material properties?

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to optoelectronic applications .

- Molecular Dynamics (MD): Simulates solvent interactions or thermal stability .

- QSAR Modeling: Links structural descriptors (e.g., logP, polar surface area) to biological activity .

Q. How can this compound be applied in material science or multicomponent reactions?

- Material Science: Its furanone scaffold serves as a precursor for polymers with tunable electronic/optical properties. Derivatives have been used in organic semiconductors .

- Multicomponent Synthesis: Combine with indoles or aryl aldehydes to generate complex heterocycles, as demonstrated in the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。